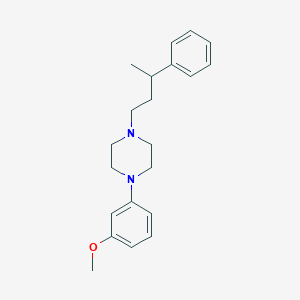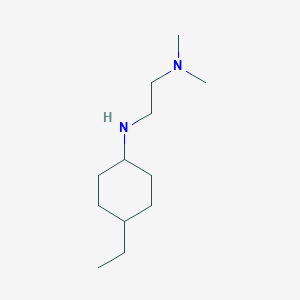![molecular formula C19H22F2N2 B3850829 1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B3850829.png)
1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine
Übersicht
Beschreibung
1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine is not fully understood. However, it is believed to interact with specific receptors in the brain, including serotonin and dopamine receptors. The compound's interaction with these receptors may result in its potential therapeutic effects.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. The compound has also been shown to have anxiolytic effects, reducing anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine in lab experiments is its potential therapeutic applications. The compound's ability to interact with specific receptors in the brain makes it a promising candidate for developing new drugs to treat various neurological disorders. However, the compound's limited availability and high cost may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine. One of the future directions is to investigate its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's potential side effects and toxicity to determine its safety for use in humans. Additionally, further research is needed to optimize the synthesis method of 1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine to increase its availability and reduce its cost.
Conclusion
1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine is a promising compound with potential therapeutic applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential therapeutic benefits and limitations.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-anxiety properties. The compound has also been investigated for its potential use in treating neurological disorders, such as depression and schizophrenia.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)propan-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2/c1-15(14-16-6-8-17(20)9-7-16)22-10-12-23(13-11-22)19-5-3-2-4-18(19)21/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQRWYQHVMNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-ethylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B3850747.png)
![1-ethyl-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B3850749.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B3850770.png)
![ethyl 4-{[2-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3850781.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]morpholine](/img/structure/B3850789.png)
![[1-(3-phenylbutyl)-2-pyrrolidinyl]methanol](/img/structure/B3850790.png)
![2-[4-(4-ethylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3850796.png)
![4-(2,4-dichlorobenzyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3850802.png)
![4-{[methyl(1-naphthylmethyl)amino]methyl}-2-nitrophenol](/img/structure/B3850808.png)

![N,N-diethyl-1-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B3850819.png)


![2-methoxy-4-nitro-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3850841.png)